The compound (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine, commonly known as Metoquizine, is an anticholinergic agent primarily recognized for its function as a muscarinic acetylcholine receptor antagonist. It has been utilized in the treatment of various gastrointestinal disorders, particularly ulcers. The compound's structural complexity and pharmacological properties make it a subject of interest in medicinal chemistry and pharmacology.
Metoquizine is derived from the indoloquinoline family of compounds. Its synthesis involves specific chemical reactions that incorporate various intermediates to achieve the desired structure. The compound is cataloged under CAS number 7125-67-9 and has been referenced in various scientific literature and patents concerning its synthesis and applications .
Metoquizine falls under the category of ergoline derivatives, which are known for their diverse biological activities. This classification is significant due to the compound's interaction with neurotransmitter systems, particularly in modulating cholinergic signaling pathways.
The synthesis of Metoquizine can be achieved through several methods, with one notable approach involving the reaction of 4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline with 3,5-dimethyl-1H-pyrazole-1-carboxamide. This reaction typically occurs under controlled conditions to optimize yield and purity.
Metoquizine has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , with a molecular weight of approximately 377.5 g/mol.
Metoquizine is involved in several chemical reactions that can modify its structure and enhance its pharmacological properties:
The specific reagents and conditions for these reactions can vary widely:
Metoquizine acts primarily as a muscarinic acetylcholine receptor antagonist. By blocking these receptors in the gastrointestinal tract:
The pharmacodynamics involve competitive inhibition at muscarinic receptors, which can be quantified through binding affinity studies and functional assays in vitro.
Metoquizine finds its primary application in the pharmaceutical industry as an anticholinergic agent used for treating peptic ulcers and other gastrointestinal disorders. Its ability to modulate cholinergic signaling makes it valuable not only in gastroenterology but also in research settings exploring neurotransmitter interactions and receptor pharmacology.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7